2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile

VX-745 synthesis p38 MAPK inhibitor microwave-assisted synthesis

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile (CAS 209412-06-6) is a chlorinated pyridazine-acetonitrile derivative with the molecular formula C12H6Cl3N3 and a molecular weight of 298.56 g/mol. This compound is established in the primary literature not as a final drug candidate, but as a strategic intermediate in the four-step, microwave-assisted synthesis of VX-745 (neflamapimod), a selective p38α MAP kinase inhibitor advanced to clinical trials for Werner syndrome and Alzheimer's disease.

Molecular Formula C12H6Cl3N3
Molecular Weight 298.6 g/mol
CAS No. 209412-06-6
Cat. No. B1363549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile
CAS209412-06-6
Molecular FormulaC12H6Cl3N3
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl)Cl
InChIInChI=1S/C12H6Cl3N3/c13-8-2-1-3-9(14)12(8)7(6-16)10-4-5-11(15)18-17-10/h1-5,7H
InChIKeyPFYNTACQTVXRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile (CAS 209412-06-6): A Validated Key Intermediate for the Clinical p38α MAPK Inhibitor VX-745


2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile (CAS 209412-06-6) is a chlorinated pyridazine-acetonitrile derivative with the molecular formula C12H6Cl3N3 and a molecular weight of 298.56 g/mol [1]. This compound is established in the primary literature not as a final drug candidate, but as a strategic intermediate in the four-step, microwave-assisted synthesis of VX-745 (neflamapimod), a selective p38α MAP kinase inhibitor advanced to clinical trials for Werner syndrome and Alzheimer's disease [2]. Its core structure features a reactive 6-chloropyridazine ring and a 2,6-dichlorophenyl acetonitrile moiety, making it a crucial building block for generating the pyrimido[1,6-b]pyridazin-6-one pharmacophore of the clinical candidate [3].

Why Generic Pyridazine Intermediates Cannot Replace 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile in VX-745 Synthesis


The synthesis of VX-745 requires a specific, pre-functionalized building block that directly maps to the final pharmacophore. Simple, commercially available pyridazine analogs like 2-(6-chloropyridazin-3-yl)acetonitrile (CAS 909401-21-4) lack the essential 2,6-dichlorophenyl group, which is critical for the p38α kinase inhibition of the final drug [1]. Conversely, its downstream product, 2-(2,6-dichlorophenyl)-2-(6-((2,4-difluorophenyl)thio)pyridazin-3-yl)acetonitrile (CAS 209412-22-6), cannot serve as a generic substitute because it has already undergone the key C-S coupling step, thus forfeiting the synthetic versatility of the 6-chloro handle for generating diverse analog libraries . The specific intermediate CAS 209412-06-6 is thus the irreplaceable, strategic starting point for the critical final-stage diversification of the pyrimido[1,6-b]pyridazin-6-one core.

Quantitative Evidence for Selecting 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile Over Closest Analogs


Synthetic Efficiency: Facilitates a 38% Overall Yield in the Four-Step VX-745 Route

The target compound is the starting material for a validated, high-yielding synthetic sequence. Its use in a microwave-assisted, four-step synthetic route produced the clinical candidate VX-745 in a 38% overall yield [1]. In contrast, earlier synthetic routes that may have used alternative, less optimized intermediates were only capable of delivering milligram quantities, unsuitable for preclinical studies [2]. This shows that the choice of this specific intermediate is tied to a scalable, efficient process.

VX-745 synthesis p38 MAPK inhibitor microwave-assisted synthesis process chemistry

Reactive Handle Superiority: The 6-Chloro Substituent Enables a Key C-S Coupling Step Not Possible with the Downstream Analog

The chlorine atom at the 6-position of the pyridazine ring is the critical reactive handle for the transition-metal-catalyzed C-S bond formation with thiophenols, a pivotal step in constructing the VX-745 core [1]. Its direct downstream analog, CAS 209412-22-6, where this chlorine is already substituted with a 2,4-difluorophenylthio group, is a terminal intermediate in that pathway and cannot undergo this diversification. The target compound thus offers superior utility for generating focused libraries of p38 inhibitors through late-stage functionalization.

Ullmann coupling C-S bond formation late-stage functionalization medicinal chemistry

Purity and Handling: A Defined Melting Point (142-144°C) Ensures Consistent Quality Control Compared to the Simplified Analog

The target compound has a reported melting point of 142-144°C, providing a clear, verifiable parameter for identity and purity assessment upon receipt . In contrast, the simpler analog 2-(6-chloropyridazin-3-yl)acetonitrile (CAS 909401-21-4), which lacks the 2,6-dichlorophenyl group, does not have a well-defined melting point in the primary literature, complicating initial quality checks. The recommended storage temperature of 2-8°C for the target compound further standardizes its handling, reducing the risk of degradation.

quality control physicochemical properties melting point laboratory handling

Optimal Research and Industrial Applications for 2-(6-Chloropyridazin-3-yl)-2-(2,6-dichlorophenyl)acetonitrile


Scalable Synthesis of VX-745 for Preclinical and Clinical Studies

The primary application is as a key starting material for the four-step, microwave-assisted synthesis of VX-745. Its use is validated to deliver gram-scale quantities of the drug substance, a critical requirement for in vivo efficacy and toxicology studies. This overcomes the milligram-scale limitations of earlier synthetic routes [1].

Medicinal Chemistry Library Generation Around the Pyrimido[1,6-b]pyridazin-6-one Core

The reactive 6-chloro group makes this compound an ideal scaffold for generating diverse libraries of p38α MAPK inhibitors. By varying the thiophenol coupling partner in the Ullmann-type C-S bond formation, researchers can systematically explore structure-activity relationships (SAR) at a key position on the heterocyclic core, a strategy not possible with the pre-coupled analog CAS 209412-22-6 [2].

Chemical Process Development and Optimization Studies

The compound's defined characteristics, including a sharp melting point (142-144°C), make it a reliable substrate for catalyst screening, ligand optimization, and scale-up studies. Its consistent quality, verified by melting point, ensures reproducible results in process chemistry research aimed at improving the yield and throughput of the VX-745 manufacturing route .

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